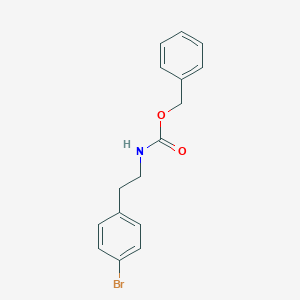

![molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3](/img/structure/B112270.png)

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

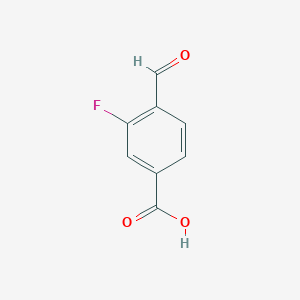

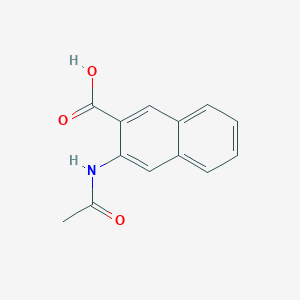

2-(Methylthio)-[1,1'-biphenyl]-4-amine, also known as MTBPA, is an organic compound with various applications in scientific research. It is a derivative of biphenyl, a polycyclic aromatic hydrocarbon, and is composed of two benzene rings connected by a methylthio group. MTBPA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments to investigate the effects of various compounds on cells and organisms.

Scientific Research Applications

Rhodium-Catalysed C–H Oxidative Alkenylation/Cyclization

- Application Summary : This compound is used in the rhodium-catalysed reaction of aromatic amides with maleimides, resulting in isoindolone spirosuccinimides .

- Methods of Application : The reaction proceeds under aerobic, metal oxidant-free, and solvent-free conditions . The reaction involves several steps: oxidative addition of the ortho C–H bond and the migratory insertion of the maleimide, insertion of a second molecule of maleimide into a Rh–C bond in a rhodacycle with the formation of a C–C bond and subsequent ligand–ligand hydrogen transfer (LLHT), C–N bond formation between the amide and the maleimide, and PivOH protonation .

- Results or Outcomes : The reaction gives isoindolone spirosuccinimides as products .

Synthesis of Thiophene Derivatives

- Application Summary : This compound is used in the synthesis of thiophene derivatives by cyclization of functionalized alkynes .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Agonist for the P2γ Purinergic Receptor

- Application Summary : 2’-(Methylthio)-[1,1’-biphenyl]-4-amine is an ATP analog that is a more selective agonist of the P2γ purinergic receptor .

- Methods of Application : The compound is used as an agonist for the P2γ purinergic receptor .

- Results or Outcomes : The compound is a more selective agonist of the P2γ purinergic receptor .

Applications in Biodevices

- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .

Synthesis of Novel Thiazole Derivatives

- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid

- Application Summary : This compound is used in the synthesis of 2’-(Methylthio)biphenyl-3-carboxylic acid .

- Methods of Application : The compound is synthesized through a series of chemical reactions .

- Results or Outcomes : The compound is synthesized in good yield .

Applications in Biodevices

- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .

Synthesis of Novel Thiazole Derivatives

- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid

properties

IUPAC Name |

4-(2-methylsulfanylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLHVUBLPZUJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445047 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Methylthio)-[1,1'-biphenyl]-4-amine | |

CAS RN |

209731-61-3 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)